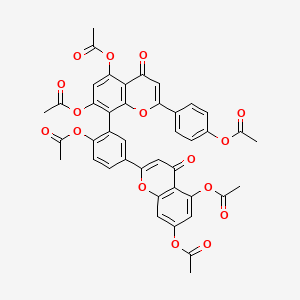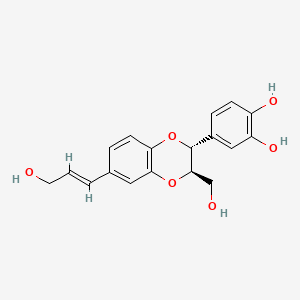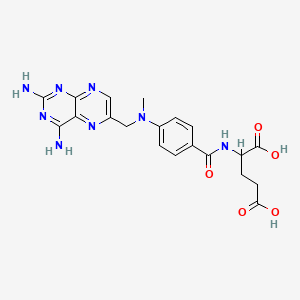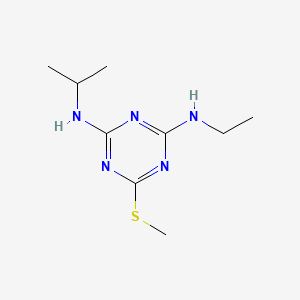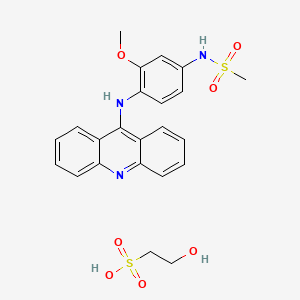
Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, mono(2-hydroxyethanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amsacrine Isothionate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.
Applications De Recherche Scientifique
Antitumor Activity
Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, also known as m-AMSA, has shown significant antitumor activity in various studies. It has been tested in clinical trials and exhibits antitumor effects against experimental tumors in mice, including murine leukemias and solid tumors like M5076 reticulosarcoma. The compound demonstrates a balance between antitumor efficacy and systemic toxicity, making it a potential candidate for cancer therapy (Smolders et al., 1989).
Interaction with DNA
One of the mechanisms through which this compound exhibits its antitumor properties is by binding to DNA. Studies have shown that it binds through the intercalation of its 9-aminoacridine moiety between DNA base pairs. This interaction is crucial for its anticancer properties and opens up possibilities for developing derivatives with enhanced efficacy (Hénichart et al., 1982).
Chemotherapeutic Sensitivity
Research has also focused on the sensitivity of various cells to m-AMSA. For instance, the sensitivity of hematopoietic colony-forming cells (CFC) from both normal subjects and patients with chronic myeloid leukemia (CML) to m-AMSA was measured, providing insights into its impact on different cell types (Spiro et al., 1981).
Metabolism and Bioactivation
The metabolism of m-AMSA has been a subject of study, particularly its metabolism by rat liver microsomes. Understanding its metabolic pathways is crucial for optimizing its therapeutic index and minimizing potential toxicities. This research helps in predicting the drug's behavior in human systems and can lead to improved drug formulations (Shoemaker et al., 1984).
Clinical Trial Phases
Several phase I and II clinical trials have been conducted to evaluate the efficacy and safety of m-AMSA in treating various cancers, including malignant melanoma, leukemia, and ovarian carcinoma. These trials are essential in determining the appropriate dosages for maximum efficacy with minimal side effects (Von Hoff et al., 1978), (Arseneau et al., 1982).
Propriétés
Numéro CAS |
80277-14-1 |
|---|---|
Nom du produit |
Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, mono(2-hydroxyethanesulfonate) |
Formule moléculaire |
C23H25N3O7S2 |
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C21H19N3O3S.C2H6O4S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;3-1-2-7(4,5)6/h3-13,24H,1-2H3,(H,22,23);3H,1-2H2,(H,4,5,6) |
Clé InChI |
MZLUSXXMFJMTRB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(CS(=O)(=O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(CS(=O)(=O)O)O |
Apparence |
Solid powder |
Autres numéros CAS |
80277-14-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amsacrine Isothionate, Isothionate salt of amsacrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



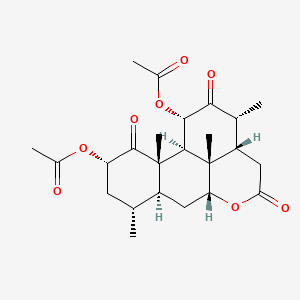
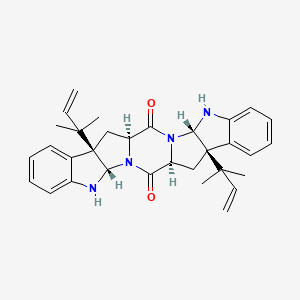
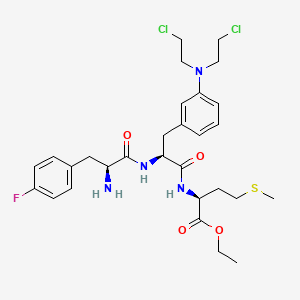
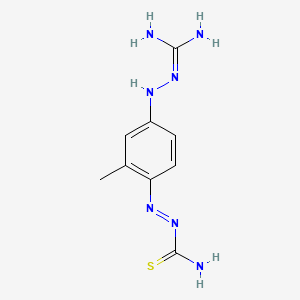
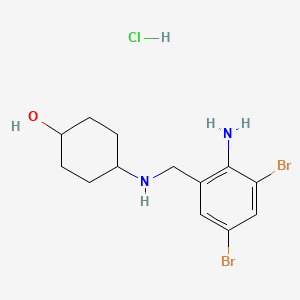
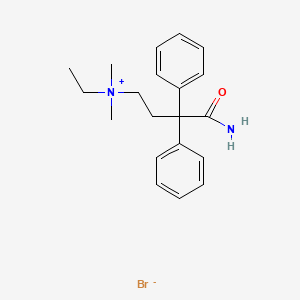
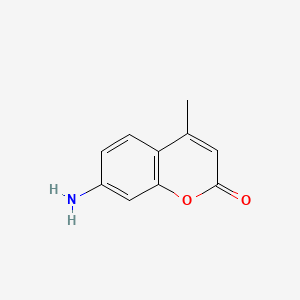
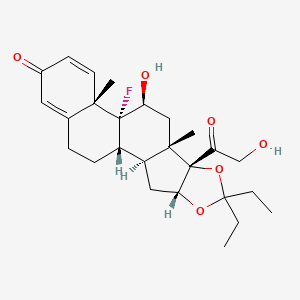
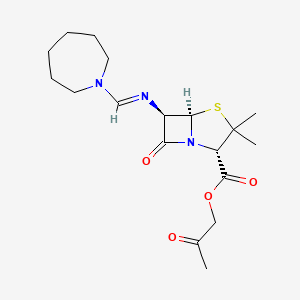
![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
